4-Anilino-3-methyl-but-3-en-2-on

Description

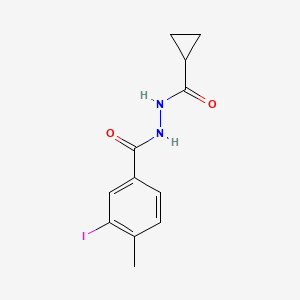

4-Anilino-3-methyl-but-3-en-2-one is a β-enaminone derivative characterized by a conjugated enone system linked to an anilino group. Its structure includes a ketone (C=O) at position 2, a methyl substituent at position 3, and an aniline moiety attached via a nitrogen atom at position 2.

Properties

Molecular Formula |

C12H13IN2O2 |

|---|---|

Molecular Weight |

344.15 g/mol |

IUPAC Name |

N'-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide |

InChI |

InChI=1S/C12H13IN2O2/c1-7-2-3-9(6-10(7)13)12(17)15-14-11(16)8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H,14,16)(H,15,17) |

InChI Key |

UZIYOIFOXARVKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NNC(=O)C2CC2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide typically involves multiple steps:

Formation of Cyclopropanecarboxylic Acid: This can be achieved through the non-catalytic oxidation of cyclopropanecarboxaldehyde using molecular oxygen.

Hydrazide Formation: The final step involves the reaction of the iodinated intermediate with hydrazine hydrate to form the benzohydrazide moiety.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide can undergo various chemical reactions, including:

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

N’-(Cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(cyclopropanecarbonyl)-3-iodo-4-methylbenzohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one

- Molecular Formula: C₂₀H₂₁NO₄

- Molar Mass : 339.39 g/mol

- Key Features: Substituents: A 3,4-dimethoxyphenyl group at position 3 and a 4-acetylanilino group at position 3. Comparison:

- The extended conjugation from the dimethoxyphenyl group may shift UV-Vis absorption maxima, relevant for photochemical applications .

Methyl 3-arylamino-2-benzoylaminobut-2-enoate

- Synthetic Relevance: Used in the preparation of oxazoloquinolines and imidazole carboxylates via cyclization with polyphosphoric acid (PPA) .

- Comparison: The benzoylamino group introduces a bulky aromatic substituent, which may hinder rotational freedom compared to the methyl group in 4-anilino-3-methyl-but-3-en-2-one. Reactivity differences arise from the ester group, enabling nucleophilic attack, whereas the ketone in the target compound favors condensation reactions .

Chlorinated Aniline Derivatives (e.g., 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline)

Hydrogen Bonding and Crystallographic Behavior

Etter’s graph set analysis reveals:

- N–H···O=C Interactions: Likely form dimeric or chain motifs, similar to β-enaminones in crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.